3-(N-Hydroxyimino)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-phenylpropan-1-one
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Overview
Description
3-(N-Hydroxyimino)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-phenylpropan-1-one is a complex organic compound that features a combination of hydrazine, methoxyphenyl, and hydroxyimino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-Hydroxyimino)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-phenylpropan-1-one typically involves multi-step organic reactions. One possible route could involve the condensation of a hydrazine derivative with a ketone, followed by the introduction of the hydroxyimino group through an oximation reaction. The reaction conditions might include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxime derivatives.
Reduction: Reduction reactions could lead to the formation of amine derivatives.
Substitution: The methoxy group might be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions might include the use of strong nucleophiles like sodium methoxide.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxime derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as an intermediate in the synthesis of more complex molecules. Its unique structure might make it a valuable building block for designing new materials or catalysts.
Biology
In biological research, compounds with hydrazine and hydroxyimino groups are often studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
Medicinal chemistry might explore this compound for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, such compounds could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(N-Hydroxyimino)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-1-phenylpropan-1-one
- 3-(N-Hydroxyimino)-2-[2-(4-nitrophenyl)hydrazin-1-ylidene]-1-phenylpropan-1-one
Uniqueness
The uniqueness of 3-(N-Hydroxyimino)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-phenylpropan-1-one lies in its specific functional groups and their arrangement, which might confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C16H15N3O3 |
---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
3-hydroxyimino-2-[(4-methoxyphenyl)hydrazinylidene]-1-phenylpropan-1-one |
InChI |
InChI=1S/C16H15N3O3/c1-22-14-9-7-13(8-10-14)18-19-15(11-17-21)16(20)12-5-3-2-4-6-12/h2-11,18,21H,1H3 |
InChI Key |
PZAMJUMJUNTHSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NN=C(C=NO)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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